

A Comparative Guide to the Anti-Angiogenic Activity of TSU-68

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Compound of Interest		
Compound Name:	5-Hydroxy-TSU-68	
Cat. No.:	B15573342	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-angiogenic properties of **5-Hydroxy-TSU-68**, the primary metabolite of TSU-68 (also known as SU6668 or Orantinib), with other prominent multi-targeted anti-angiogenic agents. Given that the majority of preclinical data exists for the parent compound, this guide will focus on TSU-68, a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR). Its performance is benchmarked against Sorafenib, Sunitinib, and Pazopanib, three FDA-approved tyrosine kinase inhibitors with similar mechanisms of action.

Mechanism of Action: Targeting Key Angiogenesis Pathways

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This process is primarily driven by the activation of receptor tyrosine kinases (RTKs) on the surface of endothelial cells. TSU-68 and its comparators exert their antiangiogenic effects by competitively inhibiting the ATP-binding sites of key RTKs, thereby blocking downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[1] The primary targets of these inhibitors are:

 VEGFRs: Essential for VEGF-mediated angiogenesis, a central pathway in tumor neovascularization.



- PDGFRs: Play a crucial role in the recruitment of pericytes and smooth muscle cells, which stabilize newly formed blood vessels.
- FGFRs: Involved in endothelial cell proliferation and migration, and can serve as a resistance pathway to anti-VEGF therapies.

Quantitative Comparison of Kinase Inhibition

The following table summarizes the inhibitory activity of TSU-68, Sorafenib, Sunitinib, and Pazopanib against various receptor tyrosine kinases. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) values, are compiled from various in vitro kinase assays.

Target Kinase	TSU-68 (SU6668)	Sorafenib	Sunitinib	Pazopanib
VEGFR-1 (Flt-1)	Ki: 2.1 μM	IC50: 15 nM	Ki: 2 nM	IC50: 10 nM
VEGFR-2 (KDR)	IC50: 70 nM	IC50: 90 nM	Ki: 9 nM	IC50: 30 nM
VEGFR-3 (Flt-4)	-	IC50: 20 nM	Ki: 8 nM	IC50: 47 nM
PDGFRβ	Ki: 8 nM	IC50: 57 nM	Ki: 2 nM	IC50: 84 nM
FGFR1	Ki: 1.2 μM	-	-	IC50: 140 nM
c-Kit	IC50: 0.1-1 μM	IC50: 68 nM	Ki: 1 nM	IC50: 74 nM
B-Raf	-	IC50: 22 nM	-	-

Data compiled from multiple sources. Values should be considered as representative, as they can vary based on assay conditions.

In Vitro Anti-Angiogenic Activity

The inhibitory effects of these compounds on endothelial cell functions crucial for angiogenesis are compared in the table below.



Assay	TSU-68 (SU6668)	Sorafenib	Sunitinib	Pazopanib
HUVEC Proliferation (VEGF-induced)	IC50: 0.34 μM	Inhibits proliferation	Potently inhibits proliferation	Potently inhibits proliferation
VEGFR-2 Phosphorylation in cells	Inhibited at 0.03- 10 μΜ	Inhibits phosphorylation	Potently inhibits phosphorylation	IC50: ~8 nM
Endothelial Tube Formation	Inhibits formation	Inhibits formation	Inhibits formation at ≥10 nM	Inhibits formation

In Vivo Anti-Tumor and Anti-Angiogenic Efficacy

The following table summarizes the effects of TSU-68 and its comparators on tumor growth and angiogenesis in preclinical xenograft models.

Compound	Dose and Schedule	Tumor Model	Key Findings
TSU-68 (SU6668)	200 mg/kg, p.o., b.i.d.	Human Colon Cancer (HT-29, WiDr)	Significant inhibition of subcutaneous tumor growth and liver metastasis.[1]
Sorafenib	40 or 80 mg/kg, p.o., daily	Anaplastic Thyroid Carcinoma	Significant inhibition of tumor growth and angiogenesis.[2]
Sunitinib	80 mg/kg, p.o., 5 days on/2 off	Glioblastoma (U87MG)	74% reduction in microvessel density; prolonged survival.[3]
Pazopanib	100 mg/kg, p.o., daily	Non-Small Cell Lung Cancer	Effective inhibition of tumor growth and metastasis.[4]

Signaling Pathways

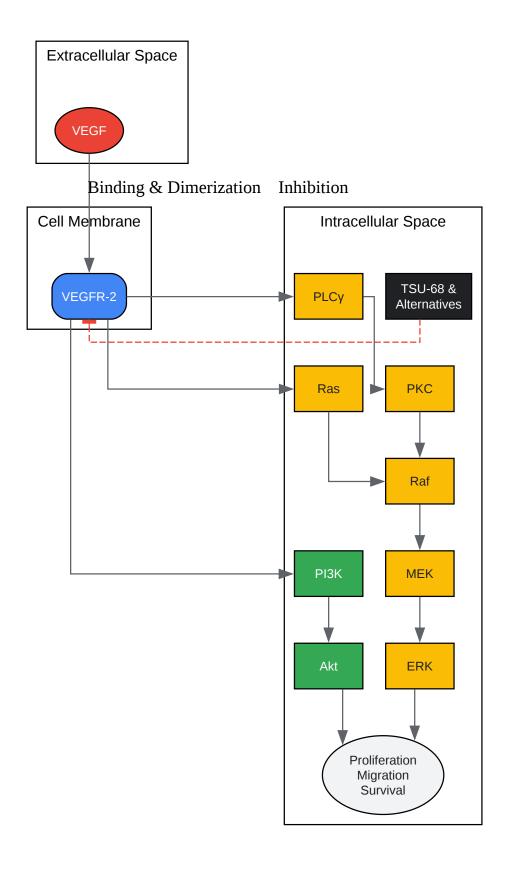




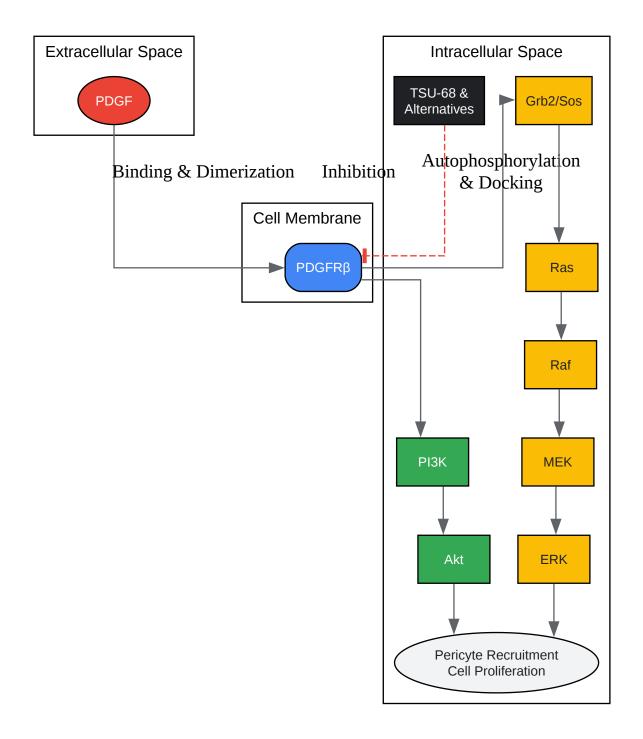


The following diagrams illustrate the key signaling pathways targeted by TSU-68 and its alternatives.

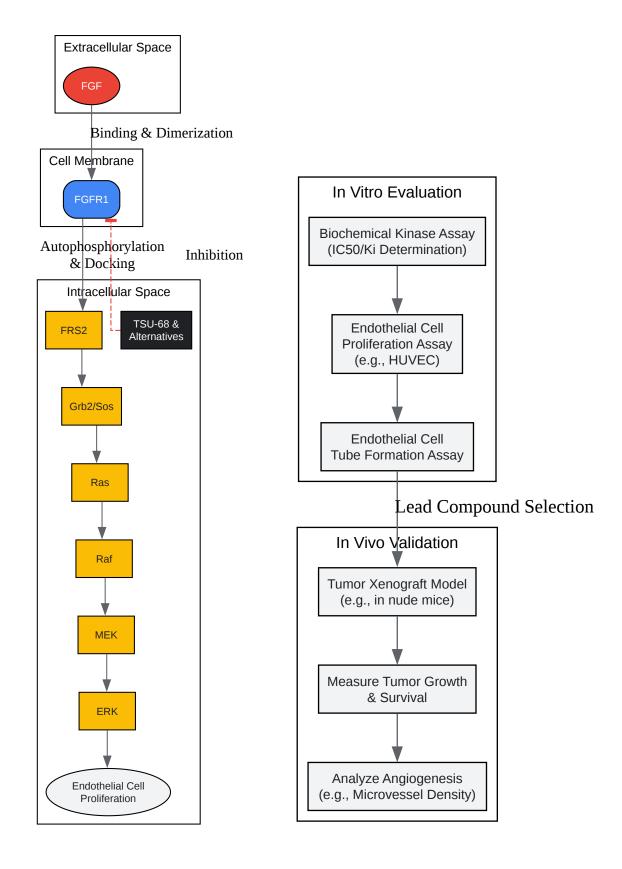












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